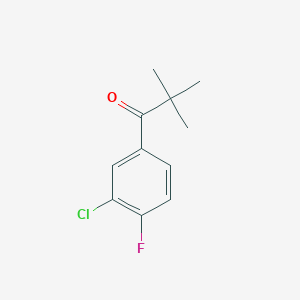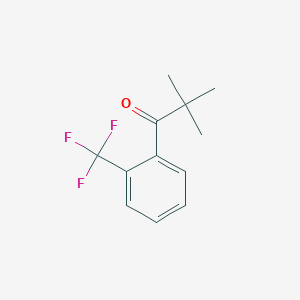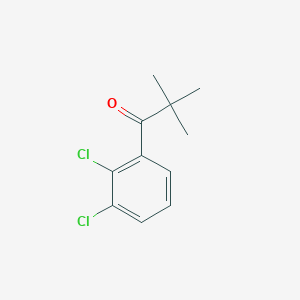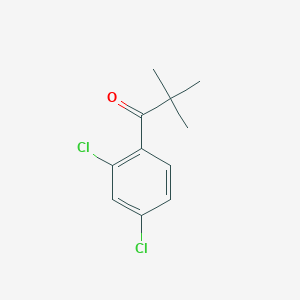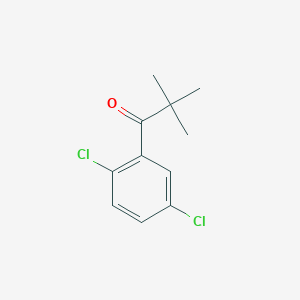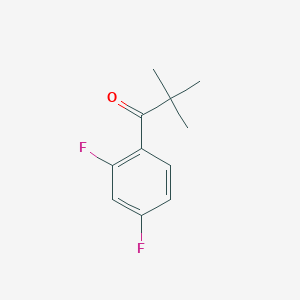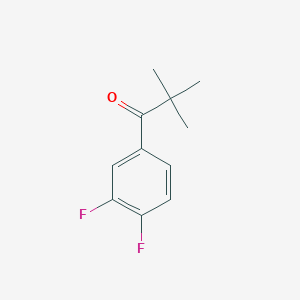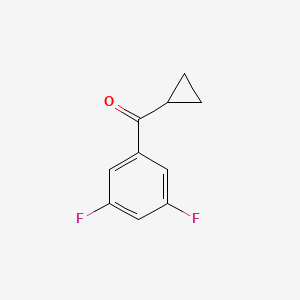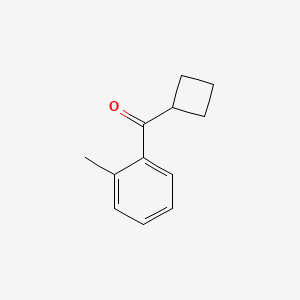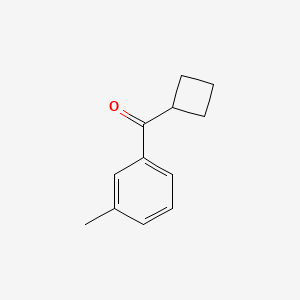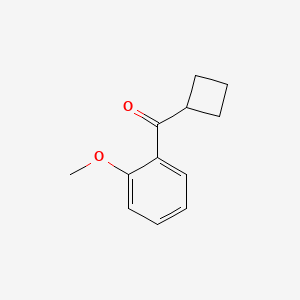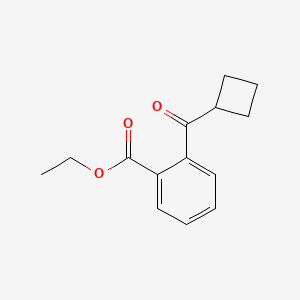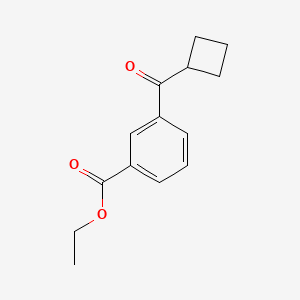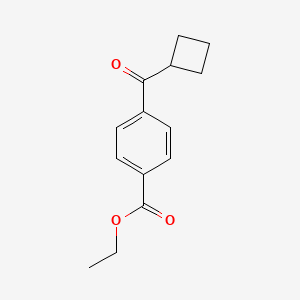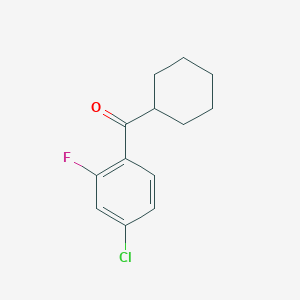
4-Chloro-2-fluorophenyl cyclohexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-fluorophenyl cyclohexyl ketone” is an organic compound with the molecular formula C13H14ClFO . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2-fluorophenyl cyclohexyl ketone” is 240.7 g/mol . The exact structure would require more specific information such as a CAS number or InChI key, which are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-fluorophenyl cyclohexyl ketone” are not fully detailed in the search results . For a complete analysis, more specific information such as melting point, boiling point, density, and solubility would be needed.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
A study by Moghimi et al. (2014) discusses the synthesis of ketamine derivatives, specifically fluoroketamine, a novel derivative synthesized from starting fluorobenzonitrile. This synthesis process includes a multi-step reaction involving Grignard reagent, bromination, and thermal rearrangement reactions, ultimately forming a water-soluble HCl salt of fluoroketamine (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, prepared from fluorochlorocyclopropane. This reaction, catalyzed by Pd(OAc)2, produces Z-3-fluorobenzalacetones, demonstrating the potential of fluorinated ketones in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine, contributing to the understanding of chemical structures and pathways in fluorinated ketone synthesis (Luo et al., 2022).
Chemical Reactions and Properties
Kobayashi et al. (2003) presented a study on the Baeyer–Villiger oxidation of α-fluorinated ketones, which highlights the reactivity of fluorinated ketones and their potential in synthesizing α-fluorinated esters (Kobayashi, Tanaka, Amii, & Uneyama, 2003).
Singh, Agarwal, and Awasthi (2011) examined the crystal structure of a chlorofluorophenyl compound, contributing to the understanding of molecular geometry and intermolecular interactions in fluorinated ketones (Singh, Agarwal, & Awasthi, 2011).
Mete, Gul, and Kazaz (2007) synthesized phenethylamino propanone hydrochlorides, including fluorinated derivatives, showcasing the diverse chemical applications of fluorinated ketones (Mete, Gul, & Kazaz, 2007).
Analytical and Detection Applications
Cox, Müller, and Swager (2011) developed thin films for selective detection of cyclic ketones, such as cyclohexanone, demonstrating the potential use of fluorinated ketones in materials science and sensor technology (Cox, Müller, & Swager, 2011).
Shiloni, Fallek, and Portnoy (2017) investigated the Robinson annulation process involving ketones, contributing to the development of fluorogenic assays for catalyst screening, relevant in chemical analysis and synthesis (Shiloni, Fallek, & Portnoy, 2017).
Gadzhili et al. (2005) explored the reaction of chlorohalopropenyl ketones with β-aminocrotonic acid ethyl ester, which could offer insights into the reactivity and potential applications of similar fluorinated compounds (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).
Safety And Hazards
“4-Chloro-2-fluorophenyl cyclohexyl ketone” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGCLBTRKIORN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642606 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenyl cyclohexyl ketone | |
CAS RN |
898769-39-6 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

